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Compound of Interest

Compound Name: 2-Phenyl-1-benzofuran-5-amine

Cat. No.: B1317822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Phenyl-1-benzofuran-5-amine. Due to the limited availability of published experimental

spectra for this specific compound, this guide combines the available experimental data with an

analytical discussion based on analogous structures, primarily the parent compound 2-

phenylbenzofuran. This approach offers a predictive and comparative framework for

researchers working with this and related molecules.

Molecular Structure
IUPAC Name: 2-Phenyl-1-benzofuran-5-amine Molecular Formula: C₁₄H₁₁NO Molecular

Weight: 209.24 g/mol Chemical Structure: 

(Image Source: PubChem CID 13904395)
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Spectroscopic Data
A comprehensive search of available scientific literature and spectral databases yielded a Gas

Chromatography-Mass Spectrum (GC-MS) for 2-Phenyl-1-benzofuran-5-amine.[1] Detailed

experimental data for ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy for this

specific molecule are not readily available. Therefore, the following sections provide the known

mass spectrometry data, alongside a detailed, predictive analysis for other spectroscopic

techniques based on the well-characterized parent molecule, 2-phenylbenzofuran, and the

expected spectroscopic influence of the 5-amino substituent.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the

identification and quantification of volatile and semi-volatile organic compounds.

Table 1: GC-MS Data for 2-Phenyl-1-benzofuran-5-amine

Parameter Value Reference

Ionization Mode Electron Ionization (EI) SpectraBase

Molecular Ion (M⁺) m/z 209 [1]

Key Fragmentation Ions

Data not fully detailed in

available sources. A primary

fragment would likely arise

from the loss of a hydrogen

atom or cleavage of the amine

group.

Note: The mass spectrum for 2-Phenyl-1-benzofuran-5-amine is available on SpectraBase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

While experimental NMR data for 2-Phenyl-1-benzofuran-5-amine is not available, predictions

can be made based on the known spectra of 2-phenylbenzofuran.[2] The addition of an amino
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group at the 5-position is expected to cause predictable shifts in the signals of the aromatic

protons and carbons.

Table 2: Predicted ¹H NMR Spectral Data for 2-Phenyl-1-benzofuran-5-amine
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-3 ~6.8 - 7.0 s -

The chemical

shift of this

proton is

expected to be

slightly upfield

compared to 2-

phenylbenzofura

n due to the

electron-donating

effect of the

amino group.

Aromatic Protons

(Benzofuran ring)
~6.7 - 7.5 m -

The protons on

the benzofuran

ring will be

affected by the

amino group,

leading to more

complex splitting

patterns and

upfield shifts

compared to the

parent

compound.

Aromatic Protons

(Phenyl ring)
~7.2 - 7.9 m -

The protons on

the phenyl ring

are expected to

have similar

chemical shifts to

those in 2-

phenylbenzofura

n.
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-NH₂ ~3.5 - 4.5 br s -

The chemical

shift of the amine

protons is

solvent-

dependent and

they typically

appear as a

broad singlet.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Phenyl-1-benzofuran-5-amine
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 ~155
The carbon bearing the phenyl

group.

C-3 ~100
The carbon at the 3-position of

the benzofuran ring.

C-3a ~128

C-4 ~110
Expected to be shifted upfield

due to the ortho amino group.

C-5 ~145

The carbon bearing the amino

group, expected to be

significantly deshielded.

C-6 ~112
Expected to be shifted upfield

due to the para amino group.

C-7 ~120

C-7a ~150

Phenyl C-1' ~130

Phenyl C-2', C-6' ~125

Phenyl C-3', C-5' ~129

Phenyl C-4' ~128

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For 2-Phenyl-1-
benzofuran-5-amine, the IR spectrum is expected to show characteristic absorptions for the

amine, aromatic C-H, and C=C bonds, as well as the ether linkage of the benzofuran ring.

Table 4: Predicted IR Absorption Bands for 2-Phenyl-1-benzofuran-5-amine
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (amine) 3300 - 3500
Medium, two bands for primary

amine

Aromatic C-H stretch 3000 - 3100 Medium to weak

C=C stretch (aromatic) 1500 - 1600 Medium to strong

C-N stretch (aromatic amine) 1250 - 1360 Medium

C-O-C stretch (ether) 1000 - 1300 Strong

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. The extended conjugation in 2-Phenyl-1-
benzofuran-5-amine is expected to result in strong UV absorption. The amino group, being an

auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared

to 2-phenylbenzofuran.

Table 5: Predicted UV-Vis Absorption Data for 2-Phenyl-1-benzofuran-5-amine

Solvent Predicted λ_max (nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Ethanol or Methanol ~280 - 320 High

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid

sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.

Sample Spectrum: Record the spectrum of the sample.

Data Analysis: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the

maximum absorbance is between 0.5 and 1.5.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Rinse the cuvette with the sample solution and then fill it to record the

UV-Vis spectrum of the sample.

Data Analysis: The absorbance spectrum is plotted as a function of wavelength.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane, hexane).

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The sample

is vaporized and separated on a capillary column (e.g., DB-5ms). A suitable temperature

program is used to elute the components.

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer

where it is ionized (typically by electron impact) and fragmented. The mass analyzer

separates the ions based on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum provides information about the molecular weight

and fragmentation pattern of the compound.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel organic compound like 2-Phenyl-1-benzofuran-5-amine.
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Synthesis & Purification

Spectroscopic Analysis

Structure Elucidation

Synthesis of 2-Phenyl-1-benzofuran-5-amine

Purification (e.g., Chromatography, Recrystallization)

Mass Spectrometry (MS)
Determine Molecular Weight & Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy (¹H, ¹³C)
Determine Connectivity & Stereochemistry

UV-Vis Spectroscopy
Analyze Electronic Structure & Conjugation

Integrate All Spectroscopic Data

Confirm Structure of 2-Phenyl-1-benzofuran-5-amine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Phenyl-1-
benzofuran-5-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317822#spectroscopic-characterization-of-2-phenyl-
1-benzofuran-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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